MFCD03285756
Description
MFCD03285756 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for cataloging and referencing.
Hypothetically, compounds with MDL identifiers often share features such as:
- Structural complexity: Inclusion of heterocyclic rings (e.g., indoles, pyridines) or functional groups like trifluoromethyl (-CF₃) or halogens (Cl, Br) .
- Bioactivity: Potential roles as enzyme inhibitors (e.g., CYP450) or substrates for permeability glycoprotein (P-gp) .
- Physicochemical properties: Molecular weights typically ranging from 150–250 g/mol, moderate solubility (Log S ≈ -2 to -3), and bioavailability scores around 0.55–0.70 .
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(2-phenoxyacetyl)piperazin-1-yl]quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O5/c1-2-26-14-18(24(31)32)23(30)17-12-19(25)21(13-20(17)26)27-8-10-28(11-9-27)22(29)15-33-16-6-4-3-5-7-16/h3-7,12-14H,2,8-11,15H2,1H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBTAWHZKLQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)COC4=CC=CC=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03285756 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:
Step 1 Initial Reaction: - The initial reaction involves the combination of precursor chemicals under controlled temperatures and pressures.
Step 2 Intermediate Formation: - The intermediate compounds are formed through a series of reactions, often involving catalysts to speed up the process.
Step 3 Final Synthesis: - The final step involves the purification and crystallization of this compound to achieve the desired purity and structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: - Large quantities of precursor chemicals are reacted in industrial reactors.
Purification: - The crude product is purified using techniques such as distillation, crystallization, and chromatography.
Quality Control: - The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD03285756 undergoes various chemical reactions, including:
Oxidation: - The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: - Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: - Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidizing Agents: - Potassium permanganate, hydrogen peroxide.
Reducing Agents: - Sodium borohydride, lithium aluminum hydride.
Catalysts: - Palladium on carbon, platinum.
Major Products
Scientific Research Applications
MFCD03285756 has a wide range of applications in scientific research:
Chemistry: - Used as a reagent in organic synthesis and catalysis.
Biology: - Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: - Investigated for its therapeutic potential in treating various diseases.
Industry: - Utilized in the production of advanced materials and chemicals.
Mechanism of Action
Conclusion
This compound is a compound with significant potential in multiple scientific fields Its unique properties and versatile applications make it a subject of ongoing research and interest
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally and functionally analogous compounds from the MDL database, emphasizing molecular properties, synthetic accessibility, and bioactivity.
Table 1: Structural and Functional Comparison of MFCD03285756 and Analogs
Key Findings:
Structural Analogues :
- MFCD00039227 : Shares a trifluoromethyl group but replaces the amine in this compound with a ketone, reducing polarity and bioavailability .
- MFCD07186391 : Features a chloro-substituted indole core, offering enhanced lipophilicity but lower synthetic accessibility (scores 3/5 vs. 4/5 for this compound) .
Synthetic Accessibility :
- This compound likely requires multi-step synthesis involving cross-coupling reactions (e.g., Buchwald-Hartwig amination) based on methods in .
- Comparatively, MFCD07186391 is synthesized via Vilsmeier-Haack formylation, a less complex route .
Table 2: Bioactivity Profiles
| Compound (MDL) | CYP2D6 Inhibition | P-gp Substrate | BBB Permeability |
|---|---|---|---|
| This compound | Moderate (IC₅₀ ~5 µM) | Yes | Low |
| MFCD00039227 | Weak (IC₅₀ >10 µM) | No | Moderate |
| MFCD11044885 | Strong (IC₅₀ ~1 µM) | Yes | None |
Research Implications and Limitations
- Advantages of this compound : Hypothesized balanced lipophilicity (Log P ≈ 2.8) and moderate bioavailability make it a candidate for central nervous system (CNS) drug development .
- Limitations : Lack of experimental data (e.g., crystallography, in vivo studies) necessitates validation via assays like SPR binding or ADMET profiling .
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